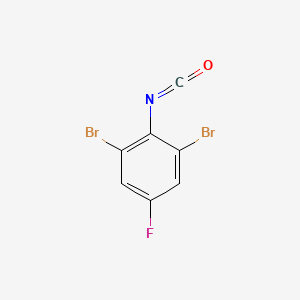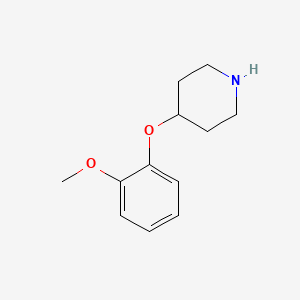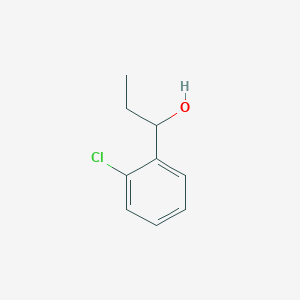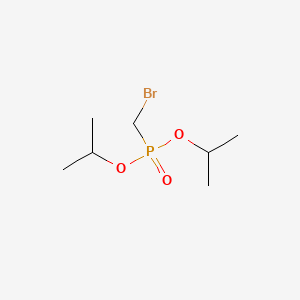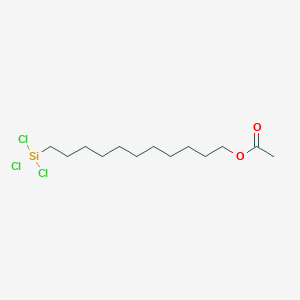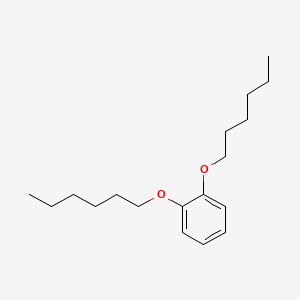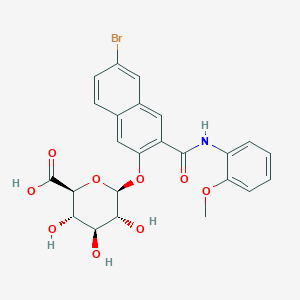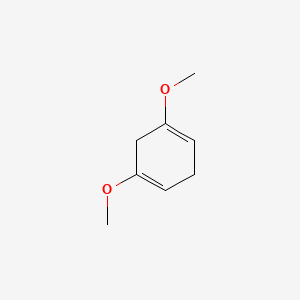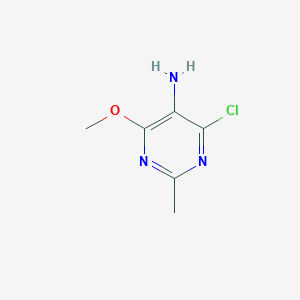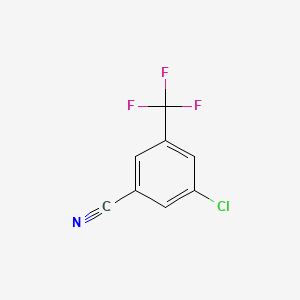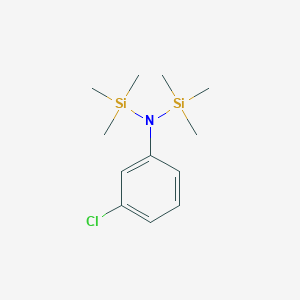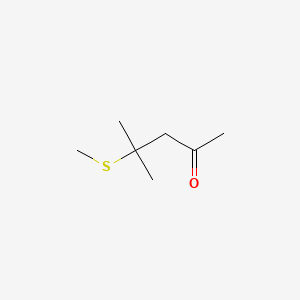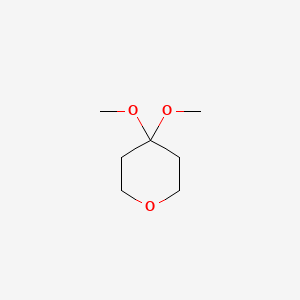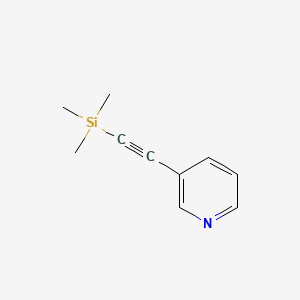
3-(Trimethylsilylethynyl)pyridine
概要
説明
3-(Trimethylsilylethynyl)pyridine is a pyridine derivative . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of 3-(Trimethylsilylethynyl)pyridine can be achieved through the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl2 (PPh3)2 -CuI as a catalyst afford the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilylethynyl)pyridine is C10H13NSi . Its molecular weight is 175.30 .Physical And Chemical Properties Analysis
3-(Trimethylsilylethynyl)pyridine has a boiling point of 229 °C , a density of 0.922 g/mL at 25 °C , and a refractive index n20/D of 1.529 .科学的研究の応用
Formation Mechanisms and Structural Studies
- 1,2-Dihydropyridine and 4H-pyran Formation : The formation of 1,2-dihydropyridine and 4H-pyran through reactions involving 3-(trimethylsilylethynyl)pyridine was monitored and analyzed using quantum chemical methods. This research provided insights into the potential energy surfaces and activation barriers in these reactions (Shagun, Medvedeva, & Mareev, 2013).
- Structural Analysis of Derivatives : Studies on 3-(diethylborylethynyl)pyridines revealed significant structural features, such as nonplanar arrangement and intermolecular coordination, which could be relevant for understanding the behavior of similar compounds (Wakabayashi et al., 2014).
Synthesis and Chemical Reactions
- Borole Formation : Investigations into the reaction of bis(trimethylsilylethynyl)diphenylaminoborane with strong Lewis acids provided insights into borole formation, a crucial aspect in organoborane chemistry (Ge, Kehr, Daniliuc, & Erker, 2014).
- Synthesis of Molecular Structures : The synthesis of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines offers valuable insights into the molecular structure and intrinsic properties of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
- One-pot Synthesis of Dihydropyridine Carboxylic Acids : This research focused on the activation of 3-((trimethylsilyl)ethynyl)pyridine and its use in synthesizing new series of acids, demonstrating its potential in medicinal chemistry (Ballinas-Indilí et al., 2021).
Catalysis and Coordination Polymers
- Catalysis of Hydrosilylation Reactions : Research on the use of 2-(2-trimethoxysilylethyl)pyridine for preparing rhodium carbonyl complexes on silica demonstrated its effectiveness in catalyzing hydrosilylation reactions (Capka, Czakóová, & Schubert, 1993).
- Coordination Polymers Construction : Studies involving K3[Cu(CN)4] and unidentate pyridine bases in the presence of Me3SnCl led to the formation of new coordination polymers, showcasing the potential for creating complex molecular structures (Etaiw, Amer, & El-bendary, 2010).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
trimethyl(2-pyridin-3-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBLPOPETZZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399318 | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilylethynyl)pyridine | |
CAS RN |
80673-00-3 | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

